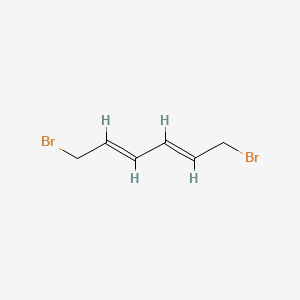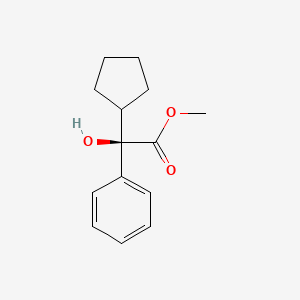![molecular formula C17H9BrO B3329879 5-Bromo-7H-benzo[c]fluoren-7-one CAS No. 64356-33-8](/img/structure/B3329879.png)
5-Bromo-7H-benzo[c]fluoren-7-one
Übersicht
Beschreibung
5-Bromo-7H-benzo[c]fluoren-7-one is an organic compound with the molecular formula C17H9BrO It is a brominated derivative of benzo[c]fluorenone, characterized by the presence of a bromine atom at the 5th position of the benzo[c]fluorenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7H-benzo[c]fluoren-7-one typically involves multi-step reactions. One common method includes the bromination of benzo[c]fluorenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like tetrachloromethane. The reaction is carried out under reflux conditions for a few hours .
Another method involves the use of 6-methoxyindenone as a starting material, which undergoes a regioselective reaction in N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for an extended period (approximately 16 hours). The product is then purified using preparative thin-layer chromatography (TLC) with a solvent system of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7H-benzo[c]fluoren-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace the bromine atom with an iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7H-benzo[c]fluoren-7-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-7H-benzo[c]fluoren-7-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its mechanism of action are still limited, and further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-Benzo[c]fluoren-7-one: The parent compound without the bromine atom.
5-Chloro-7H-benzo[c]fluoren-7-one: A chlorinated derivative.
5-Iodo-7H-benzo[c]fluoren-7-one: An iodinated derivative.
Uniqueness
5-Bromo-7H-benzo[c]fluoren-7-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated or differently halogenated counterparts. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
5-bromobenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHOXYZGFKAFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)

![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)




![2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B3329868.png)





